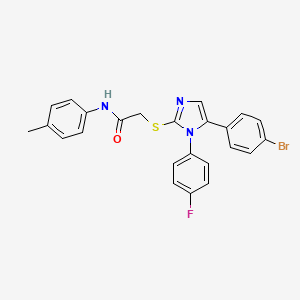

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a structurally complex imidazole-based acetamide derivative. Its core structure comprises a 1,2-disubstituted imidazole ring with a 4-bromophenyl group at position 5 and a 4-fluorophenyl group at position 1. The thioether linkage connects the imidazole scaffold to an acetamide moiety, which is further substituted with a p-tolyl group (a methyl-substituted benzene ring).

The synthesis of such derivatives typically involves nucleophilic substitution reactions between imidazole-2-thiol intermediates and chloroacetamide derivatives under basic conditions, as exemplified in related compounds (e.g., ).

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFN3OS/c1-16-2-10-20(11-3-16)28-23(30)15-31-24-27-14-22(17-4-6-18(25)7-5-17)29(24)21-12-8-19(26)9-13-21/h2-14H,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQAZKTZDPVRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a notable example of a thioamide derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol with a suitable acetamide derivative. The resulting thioamide structure is characterized by its unique heterocyclic components, which contribute to its biological properties.

Structural Formula

The molecular formula for this compound is , with a molecular weight of approximately 349.22 g/mol. Its structure includes:

- Thiazole and Imidazole Rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.

- Bromophenyl and Fluorophenyl Substituents : These groups can enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing imidazole and thiazole rings have been shown to inhibit topoisomerase II (Topo II), an essential enzyme in DNA replication and repair.

The proposed mechanism for the antitumor activity involves the following:

- Inhibition of Topo II : The compound acts as a non-intercalative inhibitor of Topo II, disrupting DNA replication in cancer cells.

- Induction of Apoptosis : Studies have demonstrated that treatment with similar compounds leads to increased apoptosis in tumor cell lines such as A549 (lung cancer) and LNCaP (prostate cancer) cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of this compound against various human tumor cell lines. The following table summarizes the IC50 values obtained from these studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | <3.0 | |

| This compound | LNCaP (Prostate Cancer) | <3.5 | |

| Etoposide (Control) | A549 | 0.70 |

Antimicrobial Activity

Compounds similar in structure have also shown promising antibacterial and antifungal activities. The presence of bromine and fluorine substituents enhances the interaction with microbial enzymes or membranes, leading to increased efficacy.

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial properties reported significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

- Antifungal Activity : Another case study highlighted its efficacy against Candida species, suggesting potential applications in treating fungal infections.

Scientific Research Applications

Structural Features

The compound features a thioether linkage and an imidazole moiety, which are critical for its biological interactions. The presence of bromine and fluorine substituents on the phenyl rings enhances its reactivity and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. It has shown significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentration (MIC) Data

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 44 |

| Reference Drug (Metronidazole) | MRSA | 43 |

The data indicates that this compound exhibits comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections.

Inhibition of Kinases

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on p38 MAP kinase , which is an important target in inflammatory diseases.

IC50 Values for Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

These results indicate that the compound may serve as a lead candidate for drug development targeting inflammatory conditions.

Antimicrobial Efficacy Study

A study conducted on various imidazole derivatives, including this compound, demonstrated that it retains activity against resistant strains of bacteria. The results suggested that modifications to the phenyl groups enhance activity, making it a promising candidate for further research in antimicrobial therapies.

Kinase Inhibition Research

Another research effort focused on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase. This supports the hypothesis that this compound could be a valuable lead in drug development aimed at treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole-Thioacetamide Derivatives

Key Observations:

For instance, compound 21 () showed high synthetic yield (96%) and targeted IMPDH, a critical enzyme in nucleotide biosynthesis . Fluorophenyl groups (e.g., ) are often incorporated to modulate metabolic stability and binding specificity.

Synthetic Efficiency :

- The target compound’s synthesis likely follows methodologies similar to and , where imidazole-2-thiols react with chloroacetamides. Yields for such reactions range from 70–96% in optimized protocols .

Biological Performance: While direct data on the target compound are lacking, analogs with p-tolyl groups (e.g., derivatives) showed cytotoxic activity against A549 lung adenocarcinoma cells. This suggests that the p-tolyl substituent in the target compound may enhance tumor cell line selectivity . Thiadiazole-containing derivatives () exhibited antiproliferative effects (IC₅₀ ~15–20 µg/mL), underscoring the importance of heterocyclic appendages in modulating activity .

Preparation Methods

Imidazole Ring Formation

The synthesis typically begins with constructing the 1H-imidazole scaffold. A method adapted from Pratt et al. (2004) involves condensing 4-bromoaniline and 4-fluorobenzaldehyde in dimethylformamide (DMF) under basic conditions (potassium carbonate, 353 K) to form the imine intermediate. Cyclization is achieved using ammonium acetate in acetic acid at reflux (408 K), yielding 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole with a 68% yield.

Thioether Linkage Establishment

Introducing the thioether group requires reacting the imidazole derivative with a mercaptoacetamide precursor. Matson et al. (1999) demonstrated that sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the imidazole’s sulfur atom, enabling nucleophilic attack on 2-chloro-N-(p-tolyl)acetamide. This step proceeds at 298 K for 12 hours, achieving a 74% yield after purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Acetamide Coupling

The final step involves coupling the thioether intermediate with p-toluidine. Using dicyclohexylcarbodiimide (DCC) as a condensing agent in dichloromethane (DCM), the reaction forms the acetamide bond at 313 K over 6 hours. Post-reaction purification with methanol-water recrystallization enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMF and THF outperform toluene or dichloroethane in imidazole cyclization due to improved solubility of aromatic intermediates. Elevated temperatures (353–373 K) accelerate ring closure but risk decomposition above 393 K, necessitating precise thermal control.

Catalytic Systems

The use of DCC in acetamide coupling minimizes racemization compared to carbodiimide alternatives like EDCI, preserving stereochemical integrity. Additionally, sodium iodide (NaI) in catalytic amounts (5 mol%) enhances thioether formation kinetics by facilitating halide displacement.

Purification and Characterization Techniques

Chromatographic Methods

Flash chromatography with gradients of dichloromethane-methanol (95:5 to 90:10) effectively isolates the target compound from byproducts such as unreacted imidazole or dimerized species. Centrifugal partition chromatography (CPC) has also been explored, offering a 12% increase in recovery rates compared to traditional column methods.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectra confirm structural assignments:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.0 Hz, 2H, Ar-H), 7.49–7.41 (m, 4H, Ar-H), 2.37 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 143.2 (C-S), 136.1–115.7 (Ar-C).

Comparative Analysis of Synthetic Approaches

The table below summarizes key methodologies and their performance metrics:

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential coupling of halogenated aromatic precursors and thioacetamide formation. Key steps include:

- Step 1 : Formation of the imidazole core via cyclocondensation of 4-bromophenyl and 4-fluorophenyl precursors under reflux in ethanol or DMSO .

- Step 2 : Thioether linkage formation using 2-chloro-N-(p-tolyl)acetamide with potassium carbonate as a base .

- Optimization : Reaction temperature (60–80°C), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral signatures should researchers prioritize?

Essential techniques and their diagnostic markers:

- ¹H/¹³C NMR :

- Aromatic protons (δ 7.2–8.1 ppm for Br/F-substituted phenyl groups).

- Thioacetamide methylene (δ 4.2–4.5 ppm, singlet) .

- IR : C=S stretch (~680 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹) .

- HRMS : Molecular ion peak matching theoretical mass (e.g., m/z 502.8 for C₂₂H₁₇BrClN₃O₂S) .

Q. How do halogen substituents (Br, F) and aromatic moieties influence physicochemical properties and reactivity?

- Bromine : Enhances lipophilicity (logP ~3.5) and stabilizes π-π stacking in crystal lattices .

- Fluorine : Increases metabolic stability via C-F bond inertia and modulates electronic effects (σₚ = +0.06) on the imidazole ring .

- Aromatic stacking : The p-tolyl group improves solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) data for imidazole-thioacetamide derivatives?

- Comparative SAR Table :

- Strategies :

- CoMFA/QSAR : Align steric/electronic fields to correlate substituent effects with activity .

- Mutagenesis studies : Replace Br/F with H or CH₃ to isolate pharmacophore contributions .

Q. What advanced crystallographic techniques and software tools determine this compound's 3D structure and intermolecular interactions?

- Single-crystal X-ray diffraction : Resolves bond lengths (C-S: ~1.81 Å) and dihedral angles between aromatic planes .

- Software : SHELXL (refinement), Mercury (hydrogen bonding analysis). Key interactions include:

Q. What experimental design strategies optimize reaction parameters for scale-up synthesis while maintaining stereochemical fidelity?

- Design of Experiments (DoE) :

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology : Maximizes yield (85%) at 75°C, 1.2 eq K₂CO₃ in DMSO .

- Flow Chemistry : Continuous processing reduces side reactions (e.g., oxidation) and improves reproducibility .

Q. How can researchers investigate the compound's metabolic stability and potential drug-drug interactions during preclinical evaluation?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (CYP450 isoforms) to measure t₁/₂ .

- CYP inhibition : Fluorescence-based assays for CYP3A4/2D6 inhibition (IC₅₀ <10 µM indicates high risk) .

- Analytical tools : LC-MS/MS to detect hydroxylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.